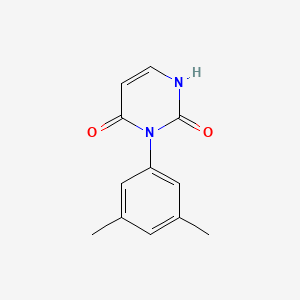
3-(3,5-ジメチルフェニル)ピリミジン-2,4(1H,3H)-ジオン
説明
The compound “3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a part of a broader class of compounds known as 1H-pyrazolo[3,4-d]pyrimidines .
Synthesis Analysis
The synthesis of such compounds often involves the use of whole cells or enzymes for the preparation of hydroxylated pyridines . The synthesis of related compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .科学的研究の応用
抗菌活性
この化合物は、抗菌作用を有することが報告されています。 新規誘導体は、抗菌効果を含む様々な薬理活性を示すことが合成されています .
抗癌活性
ピラゾロ[3,4-d]ピリミジン結合を含む誘導体が合成され、様々な癌細胞株に対するin vitro抗癌活性について試験されています .
骨形成活性
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
生化学分析
Biochemical Properties
3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . This inhibition is achieved through binding interactions that alter the enzyme’s activity, thereby affecting cell proliferation and survival.
Cellular Effects
The effects of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CDK2 leads to changes in cell cycle progression, inducing cell cycle arrest and apoptosis in cancer cells . This compound has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Molecular Mechanism
At the molecular level, 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to the ATP-binding site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to the accumulation of cells in the G1 phase, ultimately triggering apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity, resulting in long-term cell cycle arrest and apoptosis
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and potential damage to normal cells. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and its overall biological effects.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(15)3-4-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPUOVSZIJCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



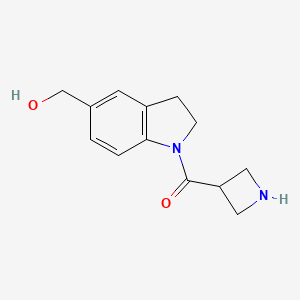
![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)



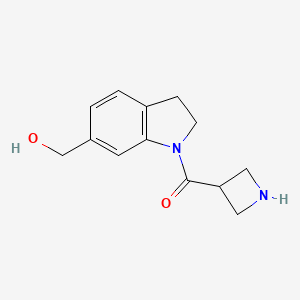
![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)
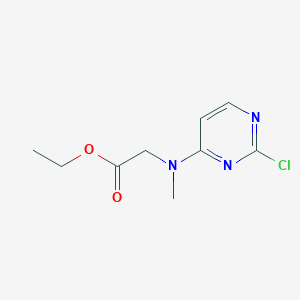
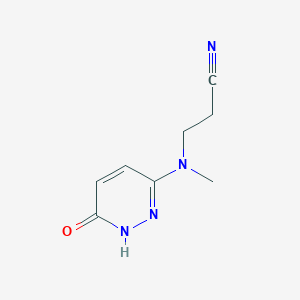

![(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493244.png)